

Tautomeric forms of unsubstituted 1,2,3-triazole rings

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-phenyl-2H-1,2,3-triazole

Cat. No.: B1310436

[Get Quote](#)

An In-depth Technical Guide on the Tautomeric Forms of Unsubstituted 1,2,3-Triazole Rings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of the unsubstituted 1,2,3-triazole ring, a fundamental heterocyclic scaffold in medicinal chemistry and drug development. Understanding the tautomeric preferences of this ring system is critical for predicting its physicochemical properties, molecular interactions, and ultimately, its biological activity. This document details the relative stabilities of the principal tautomers, summarizes key quantitative data from experimental and computational studies, and provides detailed methodologies for the characterization of these forms.

Introduction to the Tautomerism of 1,2,3-Triazole

The unsubstituted 1,2,3-triazole ring can exist in two primary tautomeric forms: the 1H-1,2,3-triazole and the 2H-1,2,3-triazole. These tautomers are constitutional isomers that readily interconvert through the migration of a proton between the nitrogen atoms of the triazole ring. A third, significantly less stable tautomer, the 4H-1,2,3-triazole (or 3H-1,2,3-triazole), is generally not considered a major contributor to the equilibrium under normal conditions.

The position of the tautomeric equilibrium is influenced by several factors, including the physical state (gas, liquid, or solid), the polarity of the solvent, temperature, and the presence of substituents. The distinct electronic and steric properties of each tautomer can lead to

significant differences in their dipole moments, hydrogen bonding capabilities, and coordination chemistry, all of which are crucial for molecular recognition and biological function.

Tautomeric Forms and Their Relative Stabilities

The two principal tautomers of unsubstituted 1,2,3-triazole are the asymmetric 1H-tautomer (Cs symmetry) and the symmetric 2H-tautomer (C₂v symmetry).

Figure 1: Tautomeric equilibrium of unsubstituted 1,2,3-triazole.

Numerous experimental and computational studies have been conducted to determine the relative stabilities of these tautomers.

Gas Phase Stability

In the gas phase, the 2H-1,2,3-triazole tautomer is consistently found to be the more stable form.^[1] This preference is attributed to the electronic arrangement and reduced dipole moment of the 2H-isomer compared to the 1H-form.^[2]

Solution Phase Stability

In solution, the tautomeric equilibrium is highly dependent on the solvent polarity. While the 2H-tautomer is favored in nonpolar solvents, the 1H-tautomer is preferentially stabilized in polar solvents due to its larger dipole moment and greater capacity for hydrogen bonding.^[1] For instance, in aqueous solution, the 1H/2H ratio is approximately 1:2.^[3]

Quantitative Data on Tautomer Stabilities

The following tables summarize the quantitative data on the relative energies and population ratios of the 1H- and 2H-tautomers of unsubstituted 1,2,3-triazole from various studies.

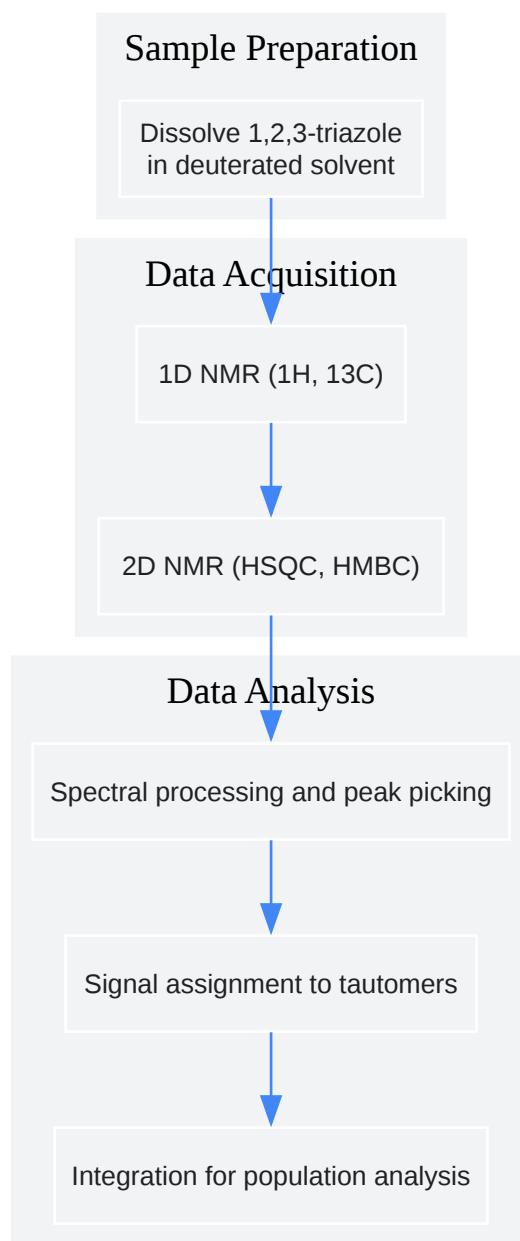
Table 1: Calculated Relative Energies of 1,2,3-Triazole Tautomers

Tautomer	Method	Basis Set	Medium	Relative Energy (kcal/mol)	Reference
1H	HF	Double Zeta	Gas Phase	3.51	[2]
2H	HF	Double Zeta	Gas Phase	0.00	[2]
1H	B3LYP	6-311++G(d,p)	Gas Phase	3.5 - 4.5	[1] [4]
2H	B3LYP	6-311++G(d,p)	Gas Phase	0.00	[1] [4]

Table 2: Experimental and Calculated Tautomer Population Ratios

Medium	Method	1H : 2H Ratio	Reference
Gas Phase	Microwave Spectroscopy	1 : 1000	[2]
Aqueous Solution	Spectroscopic/Independent Arguments	~1 : 2	[3] [5]
Liquid Phase	EDXD, MD, FTIR	2H form is strongly favored	[6]
CD2Cl2 Solution	NMR Spectroscopy	Both tautomers present	[7]

Experimental Protocols


The characterization of 1,2,3-triazole tautomers relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.

Methodology:

- Sample Preparation: Dissolve the 1,2,3-triazole sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) to a concentration of approximately 5-10 mg/mL.
- Data Acquisition:
 - Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to observe the chemical shifts of the protons and carbons in the tautomeric mixture.
 - Perform two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons, which is crucial for assigning the signals to the correct tautomer.[\[8\]](#)
- Data Analysis:
 - Analyze the spectra using appropriate software (e.g., Mnova, TopSpin).
 - The relative populations of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

[Click to download full resolution via product page](#)

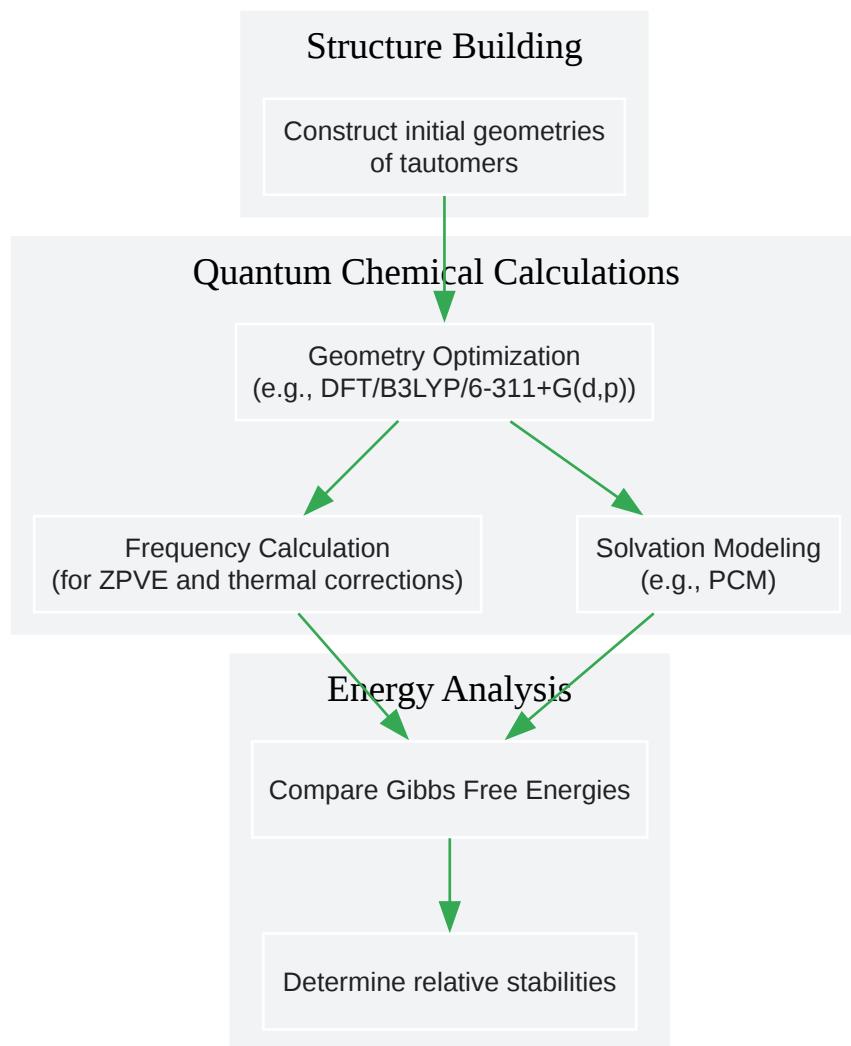
Figure 2: Experimental workflow for NMR analysis of tautomers.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous structural information in the solid state.

Methodology:

- Crystal Growth: Grow single crystals of 1,2,3-triazole of suitable quality for diffraction. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion.
- Data Collection:
 - Mount a suitable crystal on a diffractometer (e.g., SuperNova or Stoe IPDS-2T) equipped with a monochromatic X-ray source (e.g., Mo-K α or Cu-K α radiation).[9][10]
 - Collect diffraction data at a low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations.[9][10]
- Structure Solution and Refinement:
 - Process the collected data using software such as CrysAlisPro or X-Area.[9][10]
 - Solve the crystal structure using direct methods (e.g., with SHELXS) and refine it using full-matrix least-squares on F^2 (e.g., with SHELXL).[9]
 - The final refined structure will reveal the positions of all atoms, confirming the tautomeric form present in the crystal lattice.


Computational Chemistry

Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for complementing experimental data.

Methodology:

- Structure Optimization:
 - Build the initial structures of the 1H- and 2H-tautomers.
 - Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).[11]
- Frequency Calculations:

- Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
- These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
- Solvation Effects:
 - To model the effect of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).[\[11\]](#)
- Energy Analysis:
 - Compare the Gibbs free energies of the tautomers to determine their relative stabilities in the gas phase and in solution.

[Click to download full resolution via product page](#)

Figure 3: Workflow for computational analysis of tautomer stability.

Conclusion

The tautomerism of the unsubstituted 1,2,3-triazole ring is a fundamental aspect of its chemistry, with the 2H-tautomer being more stable in the gas phase and the 1H-tautomer gaining stability in polar solvents. A thorough understanding of this equilibrium is essential for researchers in drug discovery and materials science. The combined application of NMR spectroscopy, X-ray crystallography, and computational chemistry provides a powerful approach for the comprehensive characterization of the tautomeric forms of 1,2,3-triazole and its derivatives, enabling the rational design of molecules with desired properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C₂H₃N₃) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Tautomeric forms of unsubstituted 1,2,3-triazole rings]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310436#tautomeric-forms-of-unsubstituted-1-2-3-triazole-rings>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com